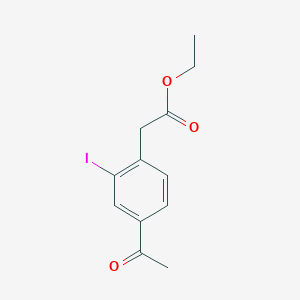
Ethyl 2-(4-acetyl-2-iodophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound with the molecular formula C12H13IO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of ethyl 2-(4-acetylphenyl)acetate. This can be achieved through the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
Ethyl 2-(4-acetyl-2-iodophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the acetyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carbonyl group.
Major Products Formed
Substitution: Products such as ethyl 2-(4-acetyl-2-azidophenyl)acetate or ethyl 2-(4-acetyl-2-cyanophenyl)acetate.
Oxidation: Products like ethyl 2-(4-carboxy-2-iodophenyl)acetate.
Reduction: Products such as ethyl 2-(4-(1-hydroxyethyl)-2-iodophenyl)acetate.
科学的研究の応用
Ethyl 2-(4-acetyl-2-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-(4-acetyl-2-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. Additionally, the acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Ethyl 2-(4-acetyl-2-iodophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-iodophenyl)acetate: Lacks the acetyl group, which can influence its reactivity and applications.
Ethyl 2-(4-acetylphenyl)acetate:
Ethyl 2-(4-bromo-2-acetylphenyl)acetate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of both the iodine and acetyl groups, which confer distinct chemical and biological properties to the compound.
特性
分子式 |
C12H13IO3 |
|---|---|
分子量 |
332.13 g/mol |
IUPAC名 |
ethyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C12H13IO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChIキー |
ZRGXBOXIBAZCHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


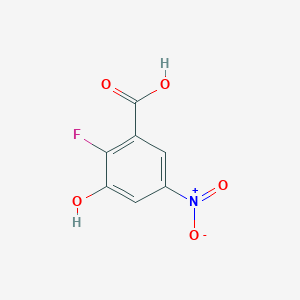
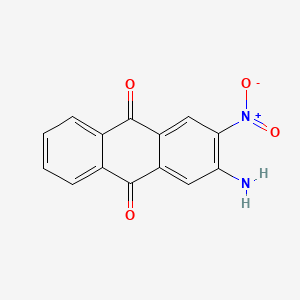
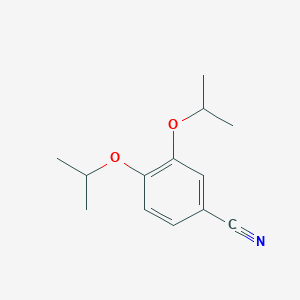
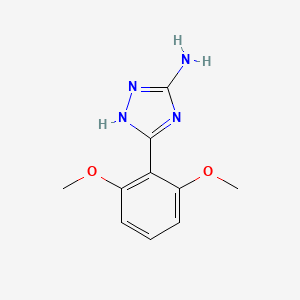
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)

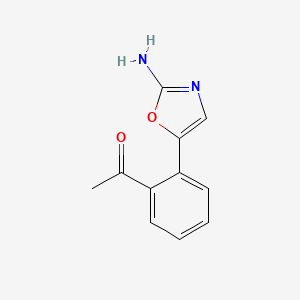
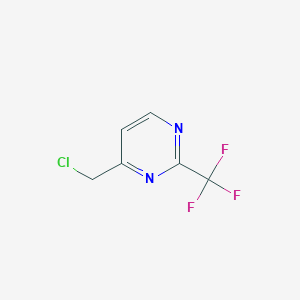
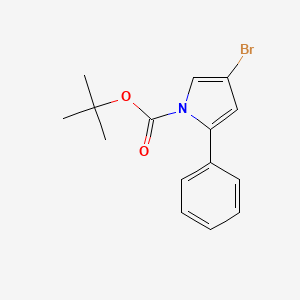
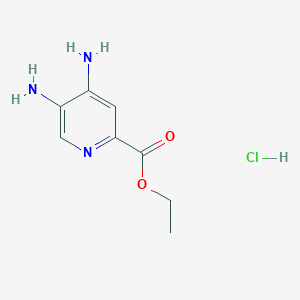
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
